molecular formula C6H5N3S B1362529 2,1,3-Benzothiadiazol-5-amine CAS No. 874-37-3

2,1,3-Benzothiadiazol-5-amine

Cat. No. B1362529
CAS RN: 874-37-3
M. Wt: 151.19 g/mol
InChI Key: JRJPKRSKPOCUEV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-amine is a chemical compound with the molecular formula C6H5N3S . It is an important nucleus used in the chemistry of photoluminescent compounds and is applicable for light technology .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazol-5-amine and its derivatives has been a topic of interest in recent years. These compounds are synthesized for their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . The synthesis involves various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazol-5-amine and its derivatives .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazol-5-amine is characterized by the presence of a benzothiadiazole nucleus . Studies have shown that replacing benzene rings in arenes by thiadiazoles provides a strategy for making new compounds with extended systems of π-conjugation and unique patterns of molecular organization .


Chemical Reactions Analysis

The chemical reactivity of 2,1,3-Benzothiadiazol-5-amine is fundamental for the design of organic electronic devices . Its properties and reactions are key to the design and application of these derivatives in molecular organic electronic devices and for other technologies .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazol-5-amine has a molecular formula of C6H5N3S . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

  • Antitumor Properties : 2,1,3-Benzothiadiazol-5-amine derivatives have been investigated for their antitumor properties. A study by Bradshaw et al. (2002) explored the development of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, noting their potential in treating breast and ovarian cancer (Bradshaw et al., 2002).

  • Antimicrobial and Antiproliferative Properties : Gür et al. (2020) synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine and found them to have DNA protective abilities and strong antimicrobial activity against certain pathogens, in addition to cytotoxicity against cancer cell lines (Gür et al., 2020).

  • Optoelectronic Applications : Langis-Barsetti et al. (2017) investigated the molecular organization of 2,1,3-benzothiadiazole derivatives in solid state, highlighting their value in optoelectronic devices due to unique molecular association patterns (Langis-Barsetti et al., 2017).

  • Coordination Chemistry and Crystal Engineering : A study by Bashirov et al. (2014) focused on the functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and crystal engineering, revealing novel patterns of molecular organization and charge transfer complexes (Bashirov et al., 2014).

  • Light Technology Applications : Neto et al. (2013) discussed the synthesis, properties, reactions, and applications of 2,1,3-benzothiadiazole in light technology, particularly in organic light-emitting diodes and solar cells (Neto et al., 2013).

Safety And Hazards

According to the safety data sheet, 2,1,3-Benzothiadiazol-5-amine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 2,1,3-Benzothiadiazol-5-amine and its derivatives are promising. They are being actively studied for their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . Further understanding of their preferred patterns of molecular association could lead to the development of even more effective benzothiadiazoles .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJPKRSKPOCUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310771
Record name 2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-5-amine

CAS RN

874-37-3
Record name 874-37-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-5-amine
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Synthesis routes and methods I

Procedure details

To a suspension of MoCl5 (8 g) in 50 ml of THF was added 10 ml of H2O and followed by the addition of Zn dust (3 g) 5 minutes later. 5-Nitrobenzo-2,1,3-thiadiazole (1.0 g) was then added to this mixture and the resulting reaction mixture was kept under reflux for 20 minutes. Benzo[1,2,5]thiadiazol-5-ylamine (0.4 g) was isolated by filtration and purified by column chromatography to be used in the next step.
[Compound]
Name
MoCl5
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-nitrobenzo-2,1,3-thiadiazole in a mixture of dioxane (22 mL) and ethanol (22 mL) at RT added solid SnCl2 followed by addition of water (1 mL). The reaction mixture was warmed up to 50° C. and stirred for 10 min, cooled to RT, concentrated and partitioned between ethyl acetate/1 N NaOH. The organic layer was washed with 1N NaOH, water, brine, dried over MgSO4 and charcoal. Evaporation of the solvent gave 5-aminobenzo-2,1,3-thiadiazole as a yellow powder (3.0 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of MOCl5 (8 g) in 50 ml of THF was added 10 ml of H2O and followed by the addition of Zn dust (3 g) 5 minutes later. 5-Nitrobenzo-2,1,3-thiadiazole (1.0 g) was then added to this mixture and the resulting reaction mixture was kept under reflux for 20 minutes. Benzo[1,2,5]thiadiazol-5-ylamine (0.4 g) was isolated by filtration and purified by column chromatography to be used in the next step.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EG Salina, U Postiglione, LR Chiarelli, D Recchia… - Msphere, 2022 - Am Soc Microbiol
Tuberculosis (TB) still poses a global menace as one of the deadliest infectious diseases. A quarter of the human population is indeed latently infected with Mycobacterium tuberculosis …
Number of citations: 1 journals.asm.org
CH Yao, MH Wu, PW Chang, SH Wu, JS Song… - Molecular Diversity, 2023 - Springer
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell …
Number of citations: 6 link.springer.com
H Langhals, P Knochel, A Walter, S Zimdars - Synthesis, 2012 - thieme-connect.com
2,1,3-Benzothiadiazole or 2,1,3-benzoxadiazole were magnesiated (TMP 2 Mg·2LiCl) and efficiently attached to perylene and benzoperylene building blocks providing amorphous light-…
Number of citations: 8 www.thieme-connect.com
A Jeanguenat, P Durieux, AJF Edmunds… - Bioorganic & Medicinal …, 2016 - Elsevier
The diamide insecticides act on the ryanodine receptor (RyR). The synthesis of various bicyclic anthranilic derivatives is reported. Their activity against the insect ryanodine receptor (…
Number of citations: 17 www.sciencedirect.com

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